(s)-2-Chloro-3-hydroxypropanoic acid
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Overview
Description
(s)-2-Chloro-3-hydroxypropanoic acid is a chiral compound with significant importance in various fields of chemistry and biology. It is a derivative of propanoic acid, where a chlorine atom and a hydroxyl group are attached to the second and third carbon atoms, respectively. The compound’s chirality arises from the presence of an asymmetric carbon atom, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
(s)-2-Chloro-3-hydroxypropanoic acid can be synthesized through several methods. One common approach involves the chlorination of (s)-3-hydroxypropanoic acid using thionyl chloride (SOCl2) under controlled conditions. The reaction typically proceeds at low temperatures to prevent over-chlorination and to maintain the integrity of the hydroxyl group.
Another method involves the asymmetric reduction of 2-chloro-3-oxopropanoic acid using chiral catalysts. This method ensures the production of the desired enantiomer with high enantiomeric excess.
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes. Enzymes such as dehydrogenases and reductases are used to catalyze the reduction of 2-chloro-3-oxopropanoic acid to the desired product. These biocatalytic methods are preferred due to their high specificity, mild reaction conditions, and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
(s)-2-Chloro-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 2-chloro-3-oxopropanoic acid.
Reduction: The compound can be reduced to 2-chloropropanoic acid by removing the hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: 2-chloro-3-oxopropanoic acid.
Reduction: 2-chloropropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(s)-2-Chloro-3-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (s)-2-Chloro-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and chlorine groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved often include enzymatic catalysis, where the compound acts as a substrate or inhibitor, modulating the activity of the enzyme.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-oxopropanoic acid: Similar in structure but lacks the hydroxyl group.
2-Chloropropanoic acid: Similar but lacks the hydroxyl group and is not chiral.
3-Hydroxypropanoic acid: Similar but lacks the chlorine atom.
Uniqueness
(s)-2-Chloro-3-hydroxypropanoic acid is unique due to its chiral nature and the presence of both chlorine and hydroxyl groups. This combination allows for diverse chemical reactivity and specificity in biological interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(2S)-2-chloro-3-hydroxypropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO3/c4-2(1-5)3(6)7/h2,5H,1H2,(H,6,7)/t2-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHMZBZGINHHJR-REOHCLBHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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